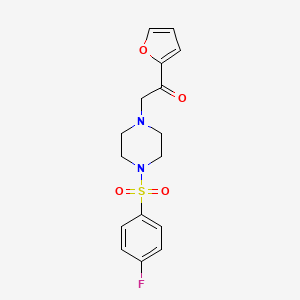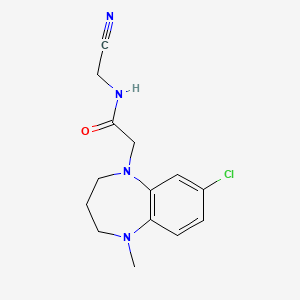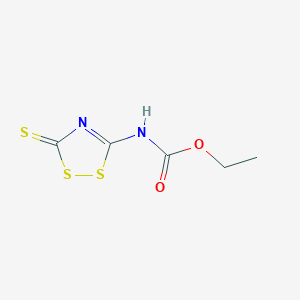
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone is a derivative of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, which has been studied for its potential as a therapeutic agent. The compound features a furan ring, a piperazine moiety, and a sulfonyl group, which are common structural elements in molecules with significant biological activity. The presence of the fluorophenyl group suggests potential for enhanced binding affinity and selectivity in biological systems due to the electron-withdrawing nature of the fluorine atom .
Synthesis Analysis
The synthesis of related compounds involves the initial treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride to obtain various sulfonyl amines. These intermediates are then reacted with 2-furyl(1-piperazinyl)methanone in the presence of potassium carbonate in acetonitrile under reflux conditions. The resulting compounds, including the one of interest, are confirmed through spectral analysis methods such as EI-MS, IR, and 1H-NMR, ensuring the correct structure and purity of the synthesized molecules .
Molecular Structure Analysis
The molecular structure of the compound includes a 2-furyl group attached to a piperazinyl methanone moiety, which is further substituted with a sulfonyl group linked to a 4-fluorophenyl ring. The structural confirmation is critical and is achieved through various spectroscopic techniques. The electron impact mass spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, infrared spectroscopy (IR) gives information about functional groups, and proton nuclear magnetic resonance (1H-NMR) elucidates the hydrogen framework of the molecule .
Chemical Reactions Analysis
The compound's reactivity is not detailed explicitly, but its structural components suggest it could participate in various chemical reactions. The piperazine ring could engage in nucleophilic substitution reactions, while the furan ring might undergo electrophilic aromatic substitution. The sulfonyl group could potentially be involved in condensation reactions, and the presence of the fluorine atom could influence the reactivity of the phenyl ring by making it more electrophilic .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not provided, the related compounds exhibit good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. The antibacterial potential of similar N-sulfonated derivatives has been demonstrated with low minimum inhibitory concentration (MIC) values, and their mild hemolytic profiles suggest a low level of cytotoxicity, making them promising candidates for drug development .
Aplicaciones Científicas De Investigación
Analytical Derivatization in Liquid Chromatography
A study by Wu et al. (1997) discusses the use of a similar sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, for analytical derivatization in liquid chromatography. This compound, containing a fluorophore and a tertiary amino function, is applied to derivatize analytes for sensitive detection. The technique demonstrated a linear range for caproic acid determination, highlighting its potential in analytical chemistry (Wu et al., 1997).
Recyclization Reactions to Form New Heterocyclic Systems
Nasibullina et al. (2015) report on the use of derivatives of 2-imino-2H-furan-3one, which, through recyclization reactions with binucleophiles, form new heterocyclic systems. Their study shows the versatility of such compounds in creating diverse molecular structures, offering potential applications in synthetic organic chemistry (Nasibullina et al., 2015).
Corrosion Inhibition in Mild Steel
Singaravelu and Bhadusha (2022) investigated a synthesized compound similar to the one for preventing corrosion on mild steel. The compound demonstrated effective inhibition efficiency in acidic medium, highlighting its potential applications in industrial and materials science (Singaravelu & Bhadusha, 2022).
Enzyme Inhibitory Activity and Antibacterial Properties
Hussain et al. (2017) synthesized derivatives of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone, showing good enzyme inhibitory activity. One of the compounds exhibited significant inhibitory effect against acetyl- and butyrylcholinesterase, suggesting its potential as a therapeutic agent. Additionally, these molecules were active against various bacterial strains, indicating their utility in antimicrobial research (Hussain et al., 2017).
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLDSKOLKCAWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)
![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)
![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)


![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B3010469.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)
![Methyl 8-fluoro-4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate](/img/structure/B3010472.png)
